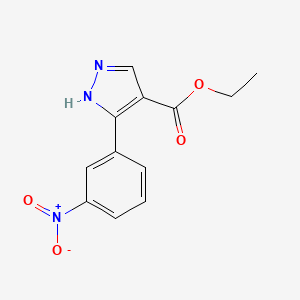
t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
T-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate (t-BuBzOHMP) is an organic compound that is widely used in scientific research and in the synthesis of various compounds. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of approximately 70°C. t-BuBzOHMP is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
T-BuBzOHMP acts as a proton donor in the reaction of piperidine with t-butyl alcohol. It also acts as a nucleophile in the reaction of 4-hydroxypiperidine-1-carboxylate with benzyl alcohol.
Biochemical and Physiological Effects
t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-BuBzOHMP is a stable compound with a low melting point, making it easy to work with in the laboratory. It is also soluble in organic solvents, making it suitable for use in a variety of laboratory experiments. However, t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a relatively expensive compound, and the reaction of piperidine with t-butyl alcohol is slow and can be difficult to control.
Direcciones Futuras
For research involving t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate include the development of more efficient and cost-effective synthetic methods, the use of this compound as a catalyst in organic synthesis, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
T-BuBzOHMP is widely used in scientific research as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of biocatalysts, and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-11-9-19(14-21,10-12-20)15-23-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKRWJDTXNSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)











